

A Comparative Guide to dCeMM1 and Other Molecular Glue Degraders

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Compound of Interest

Compound Name: dCeMM1

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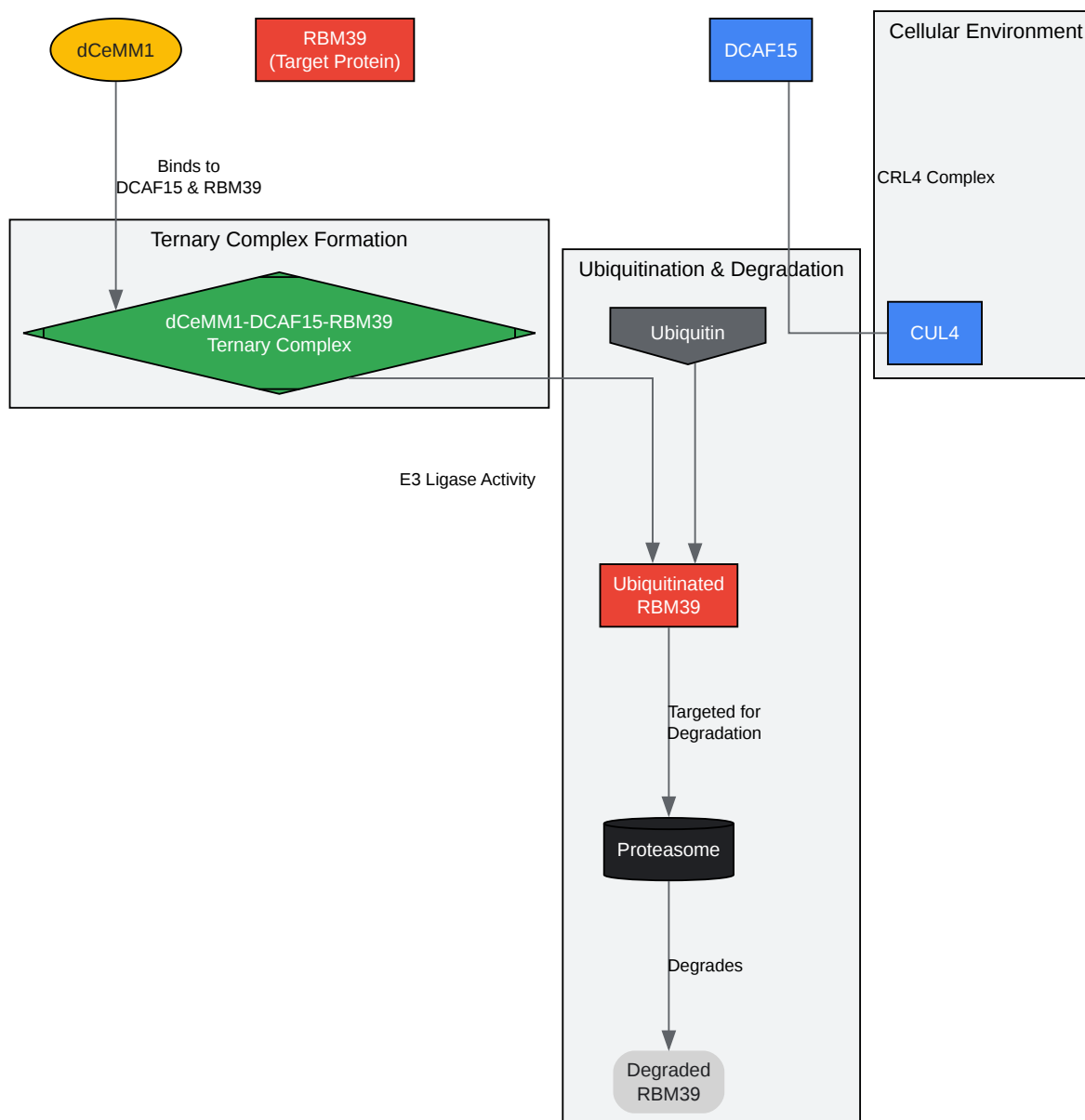
Molecular glue degraders represent a paradigm shift in targeted protein degradation, offering the potential to address previously "undruggable" targets. This guide provides a comparative analysis of **dCeMM1**, a rationally discovered molecular glue, against other notable molecular glue degraders. We will delve into their mechanisms of action, target specificity, and the experimental data underpinning their characterization, offering a valuable resource for researchers in the field.

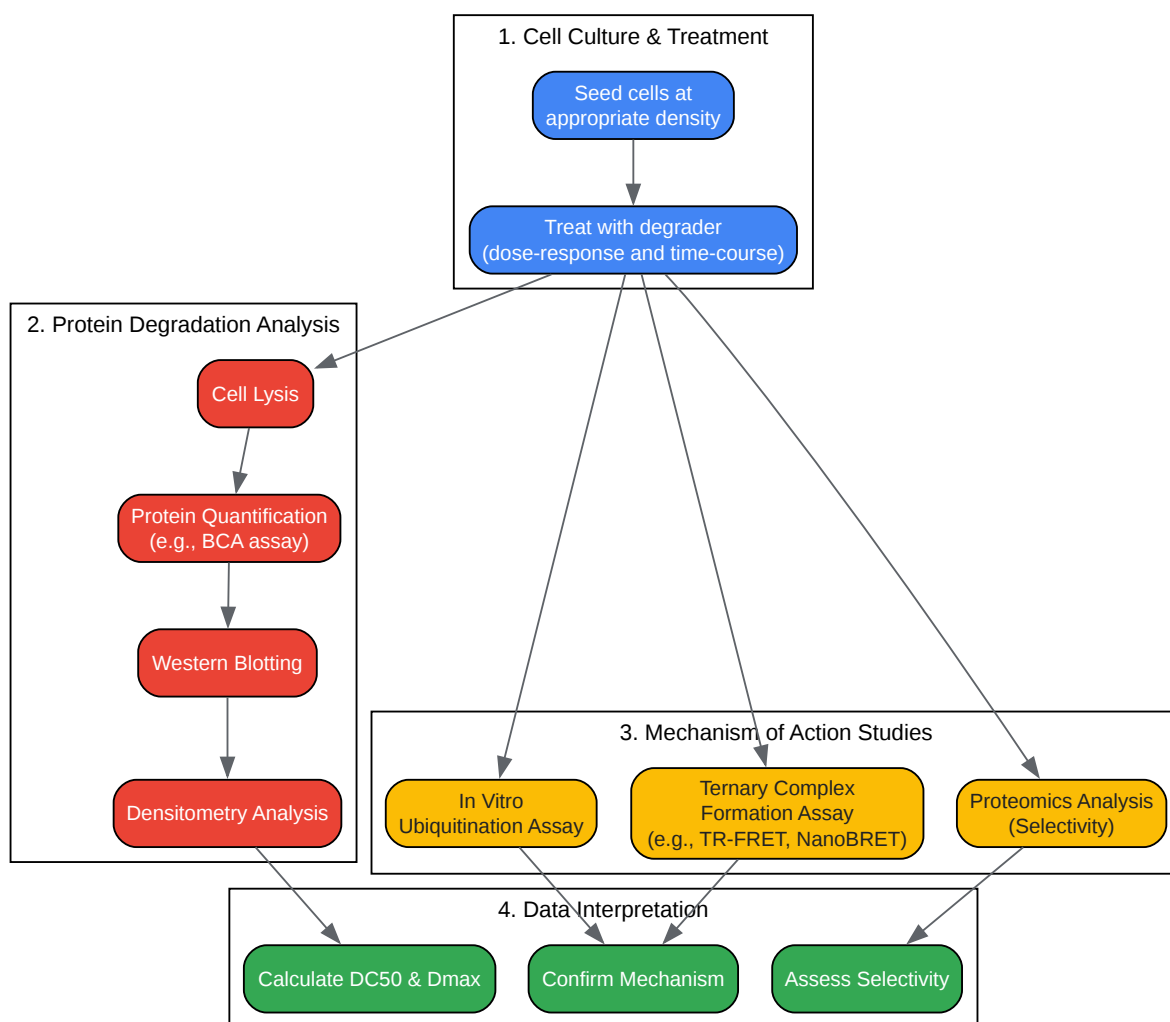
Introduction to dCeMM1

dCeMM1 is a small molecule identified through a rational discovery approach that acts as a molecular glue degrader.^{[1][2]} It functions by inducing proximity between the E3 ubiquitin ligase substrate receptor DCAF15, part of the CRL4^{DCAF15} complex, and its target protein, RNA-binding protein 39 (RBM39).^{[1][3][4][5]} This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.^{[1][2]} Quantitative proteomics have demonstrated that **dCeMM1** treatment leads to the exclusive destabilization of RBM39.^[2]

Mechanism of Action: A Visual Representation

The signaling pathway of **dCeMM1**-mediated degradation of RBM39 involves the formation of a ternary complex, ubiquitination, and proteasomal degradation. The following diagram illustrates this process.





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